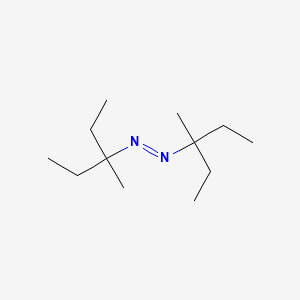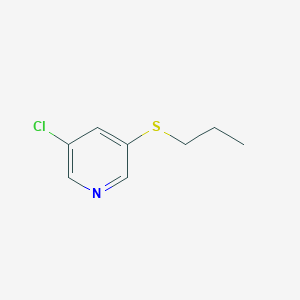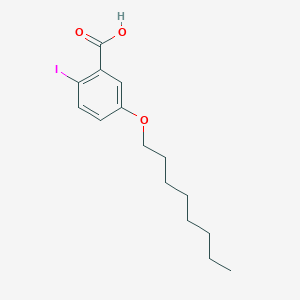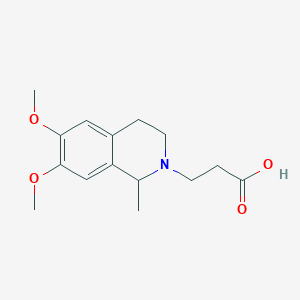
3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid is a complex organic compound with a unique structure that includes an isoquinoline core
Méthodes De Préparation
The synthesis of 3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions.
Propanoic Acid Addition: Attachment of the propanoic acid moiety to the isoquinoline core.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Analyse Des Réactions Chimiques
3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogenation or metal hydrides.
Substitution: Halogenation or nitration reactions under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed depend on the type of reaction and the specific conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism by which 3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often include modulation of biochemical processes at the cellular level.
Comparaison Avec Des Composés Similaires
Compared to other isoquinoline derivatives, 3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. Similar compounds include:
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the propanoic acid group.
1-Methyl-3,4-dihydroisoquinoline: Does not have methoxy groups.
6,7-Dimethoxy-1-methylisoquinoline: Missing the dihydro and propanoic acid components.
Propriétés
Numéro CAS |
14317-59-0 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
3-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10-12-9-14(20-3)13(19-2)8-11(12)4-6-16(10)7-5-15(17)18/h8-10H,4-7H2,1-3H3,(H,17,18) |
Clé InChI |
LRHXWRLGGJRZOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC(=C(C=C2CCN1CCC(=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


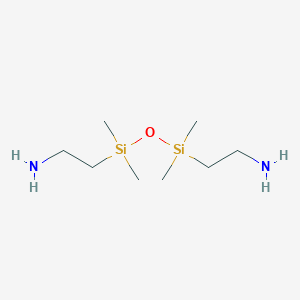
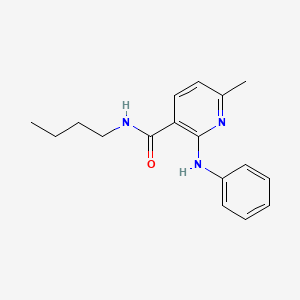
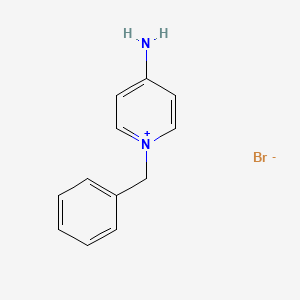
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)
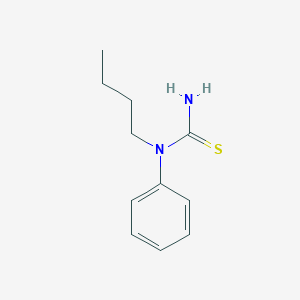

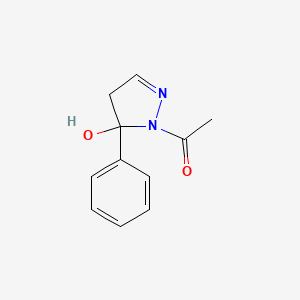
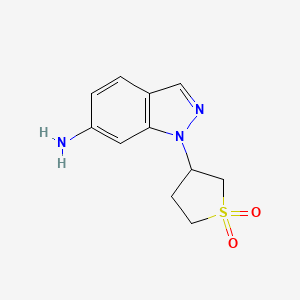
![2-(5-methyl-1H-pyrazol-1-yl)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14151430.png)
